
N-cyclopropyl-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-1,3,4-oxadiazol-2-amine” is an organic compound that belongs to the class of compounds known as oxadiazoles . It is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecule is known to exhibit a wide range of biological activities .
Synthesis Analysis
Oxadiazoles, including “this compound”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Other methods involve the reaction of thiosemicarbazide intermediates with iodine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The presence of two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
Oxadiazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in annulation reactions, followed by desulfurization/intramolecular rearrangement . They can also undergo one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C5H7N3O, and its molecular weight is 125.13 .Aplicaciones Científicas De Investigación
Antibacterial Activity
N-cyclopropyl-1,3,4-oxadiazol-2-amine derivatives have shown potential in antibacterial applications. A study by (Singhai & Gupta, 2019) synthesized and evaluated these derivatives for antibacterial activity. The compounds demonstrated enhanced activities against both Gram-positive and Gram-negative organisms compared to ciprofloxacin, particularly against Staphylococcus aureus and Escherichia coli.
Anti-proliferative Activity
These derivatives also exhibit anti-proliferative properties. (Ali, Mahdi, & Razik, 2023) conducted an in silico evaluation of 1,3,4-oxadiazole derivatives as potential cyclin-dependent kinase 2 (CDK-2) inhibitors, a crucial component in cell proliferation. The study found that these compounds have strong binding interactions with CDK-2, suggesting their potential as anti-proliferative agents.
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole derivatives have been a focus of research due to their biological activities. Studies like (Wang et al., 2021) and (Ramazani & Rezaei, 2010) have developed methods for the facile synthesis of these compounds, emphasizing their importance in medicinal chemistry.
Antioxidant Properties
1,3,4-oxadiazol-2-amines, including N-cyclopropyl derivatives, have shown antioxidant properties. A study by (Beyzaei et al., 2021) proposed an ultrasound-assisted procedure for synthesizing these compounds and evaluated their antioxidant properties. The findings suggest potential therapeutic applications in diseases related to oxidative stress.
Anticancer Evaluation
Research has also explored the anticancer potential of 1,3,4-oxadiazole derivatives. (Caneschi et al., 2019) synthesized a series of these derivatives and evaluated their in vitro cytotoxic effects against various cancer cell lines, finding promising results that warrant further investigation.
Mecanismo De Acción
Target of Action
The primary target of N-cyclopropyl-1,3,4-oxadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.
Mode of Action
This compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increase in its concentration.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in memory, learning, and other cognitive functions . The increase in acetylcholine concentration enhances cholinergic transmission, which can have various downstream effects, including improved cognitive function.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine concentration. This increase can enhance cholinergic transmission, potentially improving cognitive function . Therefore, this compound and its derivatives may be potential drug candidates for the treatment of Alzheimer’s disease .
Safety and Hazards
Direcciones Futuras
Oxadiazoles, including “N-cyclopropyl-1,3,4-oxadiazol-2-amine”, have shown potential in various fields such as medicine and agriculture due to their wide range of biological activities . Future research may focus on developing new methods of synthesizing complex structures containing oxadiazole rings .
Propiedades
IUPAC Name |
N-cyclopropyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4(1)7-5-8-6-3-9-5/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXJYXKBYJTWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)
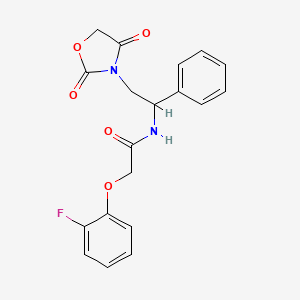

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)
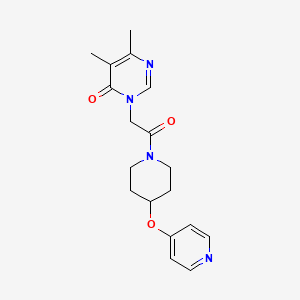
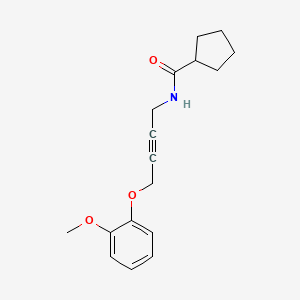
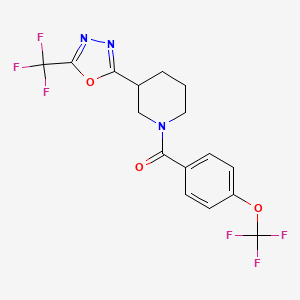
![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)

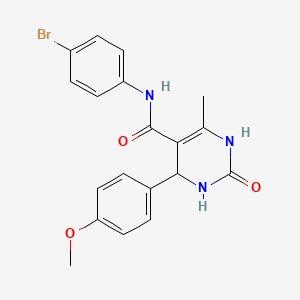

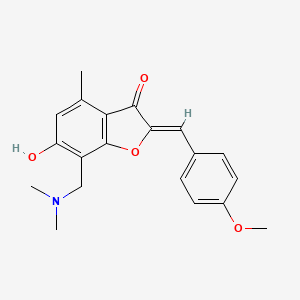
![2-(4-chlorophenoxy)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)